8-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Description
8-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a methoxy-substituted phenyl group attached via a sulfanyl-oxoethyl chain at the 8-position of the purine core. The methoxy group at the para position of the phenyl ring introduces electron-donating properties, which may influence metabolic stability, solubility, and receptor binding compared to analogs with electron-withdrawing substituents.
Properties
IUPAC Name |
8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-19-14-13(15(23)21(3)17(24)20(14)2)18-16(19)26-9-12(22)10-5-7-11(25-4)8-6-10/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFUEDSIAOCCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the 4-methoxyphenyl-2-oxoethyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the 4-methoxyphenyl-2-oxoethyl group.
Attachment of the sulfanyl group: The intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.
Cyclization and methylation: The final steps involve cyclization to form the purine ring and methylation at specific positions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can yield alcohols.
Scientific Research Applications
Antiviral Applications
Research indicates that purine derivatives exhibit significant antiviral properties. The compound has been tested against various viral strains:
- Efficacy Against Herpes Simplex Virus : Studies have shown that this compound demonstrates antiviral activity against herpes simplex virus types 1 and 2. In comparative analyses, it exhibited higher efficacy than acyclovir at lower concentrations without cytotoxic effects on host cells .
Anticancer Properties
The anticancer potential of this compound is supported by multiple studies:
- Inhibition of Tumor Cell Proliferation : It has been observed to inhibit the growth of various cancer cell lines. For instance, in vitro studies on ovarian cancer cells revealed that this compound's IC50 value was significantly lower than standard chemotherapeutic agents, indicating strong potential for therapeutic applications .
Anti-inflammatory Effects
The compound may also play a role in reducing inflammation:
- Mechanism of Action : Research suggests that it inhibits the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide. This action points to its potential use in treating inflammatory diseases .
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of purine derivatives highlighted that this compound showed significant antiviral activity against herpes simplex virus at concentrations lower than those required for acyclovir. This positions it as a promising candidate for further development in antiviral therapies.
Case Study 2: Anticancer Activity
In a focused study on anticancer properties, this compound effectively inhibited the growth of ovarian cancer cells in vitro. The results indicated a much lower IC50 value compared to traditional chemotherapeutics, suggesting its potential as a novel anticancer agent.
Case Study 3: Anti-inflammatory Mechanisms
Investigations into the anti-inflammatory effects revealed that the compound could mitigate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests its applicability in conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 8-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the purine-2,6-dione scaffold but differ in substituents at the 7-, 8-, or 9-positions, as well as in the aromatic or alkyl side chains. Below is a detailed comparison based on molecular properties, substituent effects, and biological activities (where available):
Structural and Molecular Comparison
*Calculated based on structural similarity.
Research Findings
- Antiasthmatic Activity : Piperazine-linked purine-2,6-dione derivatives () with dichlorophenyl groups showed the highest vasodilatory activity, outperforming the standard drug Cilostazol. This highlights the critical role of electron-withdrawing substituents in enhancing PDE3 inhibition .
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to , where sulfanyl intermediates are oxidized to sulfonyl derivatives. However, its methoxy group may require milder reaction conditions to prevent demethylation .
- Analytical Characterization : While HPLC () is optimal for precise quantification of such compounds, the target compound’s methoxy group may necessitate UV detection at longer wavelengths compared to chloro or fluoro analogs .
Biological Activity
The compound 8-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione , also known by its CAS number 897453-97-3 , is a complex purine derivative with potential biological activities. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N4O4S , with a molecular weight of 374.42 g/mol . The structure features a purine core modified by various functional groups that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O4S |
| Molecular Weight | 374.42 g/mol |
| CAS Number | 897453-97-3 |
| IUPAC Name | This compound |
Biological Activity Overview
Research on the biological activity of this compound has been limited. However, certain studies have explored related compounds and provided insights into possible mechanisms and effects.
Antimicrobial Activity
Some derivatives related to the compound have demonstrated significant antimicrobial properties. For example, studies have shown that similar sulfonamide derivatives exhibit potent activity against various bacterial and fungal pathogens. The structure-activity relationship (SAR) indicates that modifications to the phenyl and sulfonamide moieties can enhance antimicrobial efficacy .
Enzyme Inhibition
Another area of interest is the potential for enzyme inhibition. Compounds with similar purine structures have been investigated for their ability to inhibit enzymes such as α-glucosidase and other glycosidases. These enzymes play critical roles in carbohydrate metabolism and are targets for managing conditions like diabetes .
Case Studies and Research Findings
While specific studies directly involving This compound are scarce, related research provides valuable context:
- Antimicrobial Studies : A series of synthesized compounds based on similar structures were evaluated for antimicrobial activity against standard strains of bacteria and fungi. The results indicated that specific substitutions could significantly enhance effectiveness compared to standard drugs like chloramphenicol .
- Enzyme Inhibition Research : Investigations into the inhibition of α-glucosidase by derivatives of piperidine and other cyclic structures have shown promising results. These studies suggest that structural modifications can lead to improved binding affinity and inhibitory action against target enzymes .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including thioether formation and purine ring functionalization. Key steps include coupling 4-methoxyphenyl ketone derivatives with thiol-containing intermediates under controlled pH and temperature. To optimize yields:
- Use statistical experimental design (e.g., factorial design) to identify critical parameters like solvent polarity, catalyst loading, and reaction time .
- Employ quantum chemical reaction path searches to predict transition states and energy barriers, reducing trial-and-error experimentation .
- Monitor intermediates via HPLC or LC-MS to ensure stepwise conversion efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy groups at 4-methoxyphenyl) and sulfur connectivity .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₈H₂₀N₄O₅S) and detect isotopic patterns for sulfur .
- X-ray Crystallography: Resolve crystal packing and stereochemistry, particularly for tautomeric forms of the purine-dione core .
- HPLC-PDA: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational quantum chemical calculations guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
- Perform density functional theory (DFT) to calculate electron density maps, identifying reactive sites for derivatization (e.g., sulfur or carbonyl groups) .
- Use molecular docking simulations to predict binding affinities with target proteins (e.g., kinases or enzymes), prioritizing derivatives with optimized steric and electronic complementarity .
- Apply machine learning models trained on existing SAR data to predict solubility, metabolic stability, and toxicity .
Q. What strategies resolve contradictions in experimental data related to reaction kinetics or thermodynamic stability?
Methodological Answer:
- Kinetic vs. Thermodynamic Control Analysis: Use variable-temperature NMR to distinguish intermediate stability under different conditions. For example, conflicting product ratios may arise from competing pathways at high vs. low temperatures .
- Multivariate Data Analysis: Apply principal component analysis (PCA) to reconcile discrepancies in spectroscopic or chromatographic datasets, isolating outliers or systematic errors .
- Isothermal Titration Calorimetry (ITC): Directly measure binding thermodynamics to validate computational predictions of ligand-target interactions .
Q. How do advanced factorial design methods improve the efficiency of process optimization for this compound’s synthesis?
Methodological Answer:
- Fractional Factorial Design: Screen 5–7 variables (e.g., solvent, temperature, catalyst) with minimal experiments to identify dominant factors affecting yield .
- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., pH and reaction time) to pinpoint optimal conditions .
- Example Table of Optimization Parameters:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 50–90°C | 75°C |
| Catalyst Loading | 1–5 mol% | 3.2 mol% |
| Reaction Time | 2–12 hrs | 6.5 hrs |
Q. What methodologies elucidate the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (kₐ, kₑ) to assess affinity and selectivity .
- Cryo-Electron Microscopy (Cryo-EM): Resolve structural changes in target proteins upon ligand binding at near-atomic resolution .
- Metabolomic Profiling: Track downstream metabolic perturbations (e.g., ATP depletion) via LC-MS/MS to infer mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
